N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide
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Overview
Description
- Reactants: 1-bromo-2-butyne
- Conditions: Nucleophilic substitution reaction
Step 3: Quaternization to Form Aminium Iodide
- Reactants: N,N-Dimethyl-N-ethylamine, Iodine
- Conditions: Quaternization reaction under mild conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide typically involves multi-step organic reactions
-
Step 1: Preparation of Pyrrolidinyl Intermediate
- Reactants: 2-methylpyrrolidin-5-one
- Conditions: Catalytic hydrogenation or reduction
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Acids, Bases
Major Products Formed
Oxidation: Corresponding oxides or ketones
Reduction: Reduced amines or alcohols
Substitution: Substituted amines or other derivatives
Scientific Research Applications
N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium chloride
- N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium bromide
Uniqueness
N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide is unique due to its specific iodide moiety, which may impart distinct chemical and biological properties compared to its chloride and bromide counterparts.
Properties
CAS No. |
112483-24-6 |
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Molecular Formula |
C13H23IN2O |
Molecular Weight |
350.24 g/mol |
IUPAC Name |
ethyl-dimethyl-[4-(2-methyl-5-oxopyrrolidin-1-yl)but-2-ynyl]azanium;iodide |
InChI |
InChI=1S/C13H23N2O.HI/c1-5-15(3,4)11-7-6-10-14-12(2)8-9-13(14)16;/h12H,5,8-11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
RFUBXIOWFAWDGY-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CC#CCN1C(CCC1=O)C.[I-] |
Origin of Product |
United States |
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